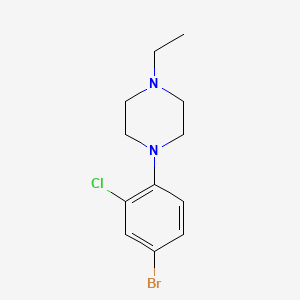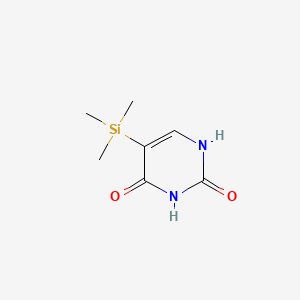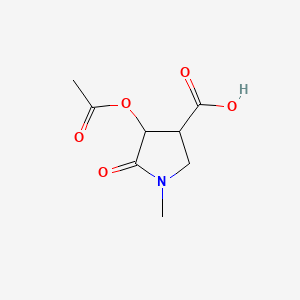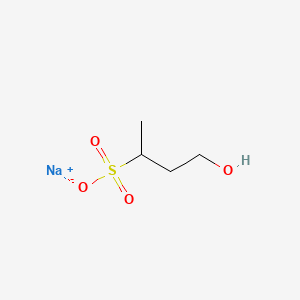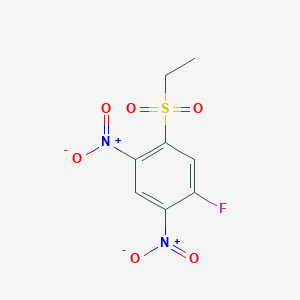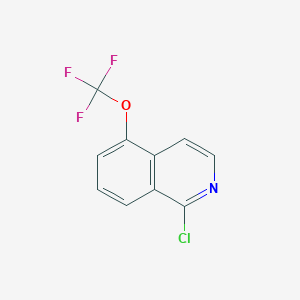
1-Propanol, 2,3-diisopropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2,3-diisopropoxy- is an organic compound with the molecular formula C9H20O3. It is a derivative of propanol where the hydroxyl groups are substituted with isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of 1-Propanol, 2,3-diisopropoxy- can be achieved through several methods. One common approach involves the reaction of propylene oxide with isopropanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-Propanol, 2,3-diisopropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other functional groups using reagents like sodium hydride or alkyl halides
Applications De Recherche Scientifique
1-Propanol, 2,3-diisopropoxy- has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It can be used in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanol, 2,3-diisopropoxy- involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation reactions, it loses electrons to form oxidized products. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Propanol, 2,3-diisopropoxy- can be compared with other similar compounds such as:
1,3-Diethoxy-2-propanol: Similar in structure but with ethoxy groups instead of isopropoxy groups.
1-Chloro-3-isopropoxy-2-propanol: Contains a chlorine atom in place of one of the hydroxyl groups.
1,3-Diphenyl-2-propanol: Features phenyl groups instead of isopropoxy groups .
These comparisons highlight the unique properties and reactivity of 1-Propanol, 2,3-diisopropoxy- in various chemical contexts.
Propriétés
Numéro CAS |
63716-05-2 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2,3-di(propan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-7(2)11-6-9(5-10)12-8(3)4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
GBENKBLMGGFKNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(CO)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


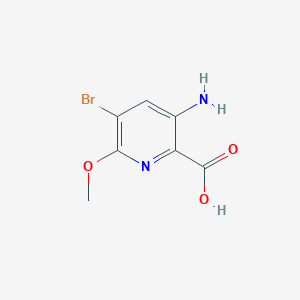
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
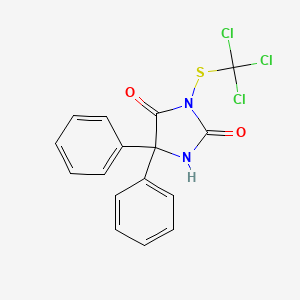
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
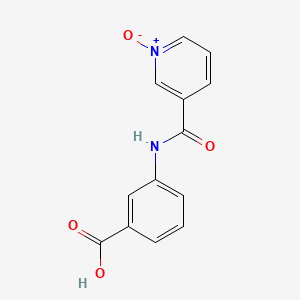
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
